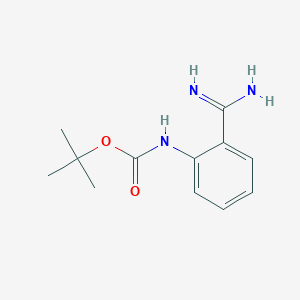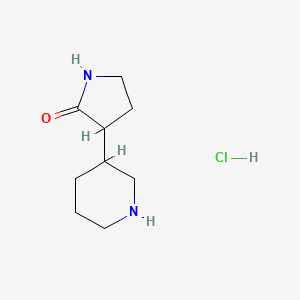
3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride is a chemical compound that features a piperidine ring fused to a pyrrolidinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of N-substituted piperidines with specific reagents under controlled conditions. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments.
作用機序
The mechanism of action of 3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A structurally related compound with similar reactivity and applications.
3-Iodopyrroles: Compounds that share a similar synthetic route and are used in the synthesis of drugs and fine chemicals.
Uniqueness
3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a piperidine ring and a pyrrolidinone structure makes it a valuable scaffold in various fields of research and industry.
特性
分子式 |
C9H17ClN2O |
|---|---|
分子量 |
204.70 g/mol |
IUPAC名 |
3-piperidin-3-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-8(3-5-11-9)7-2-1-4-10-6-7;/h7-8,10H,1-6H2,(H,11,12);1H |
InChIキー |
NXTKRCUUUIAUFH-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2CCNC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


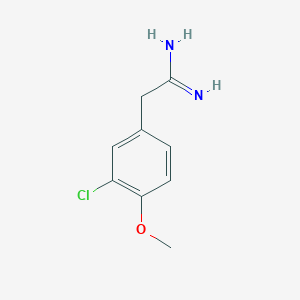
![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/no-structure.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)

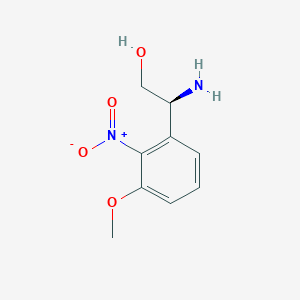
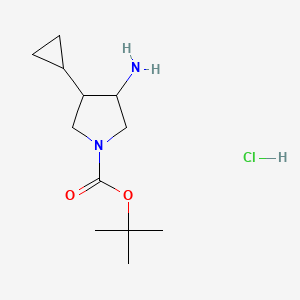

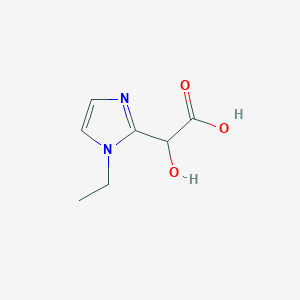
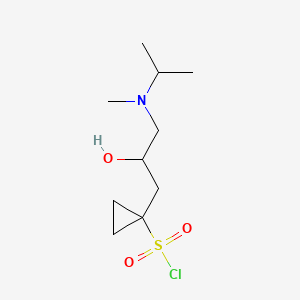
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)

